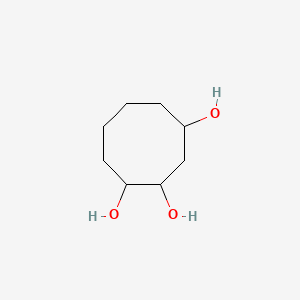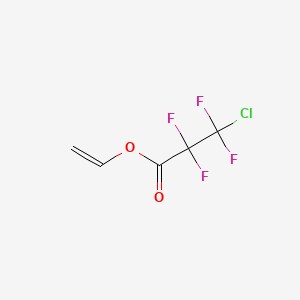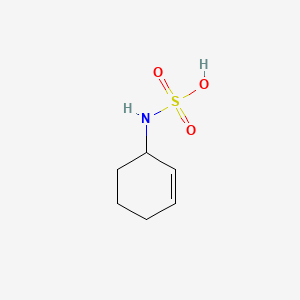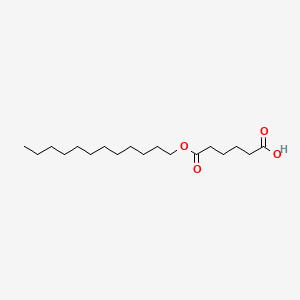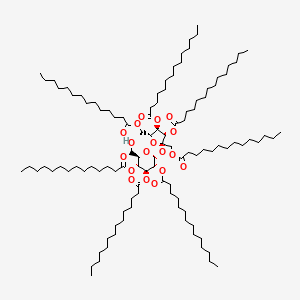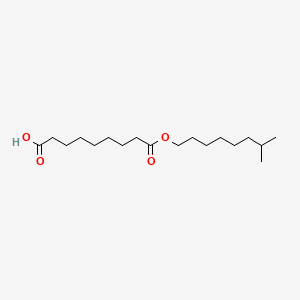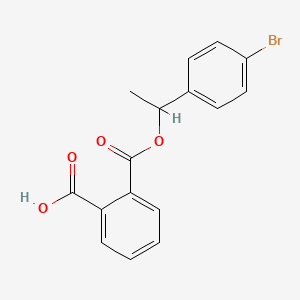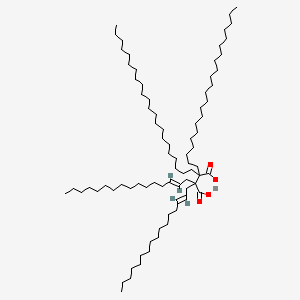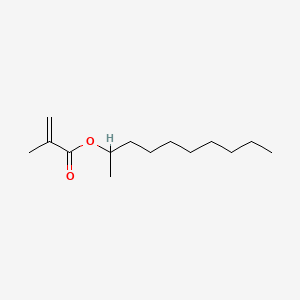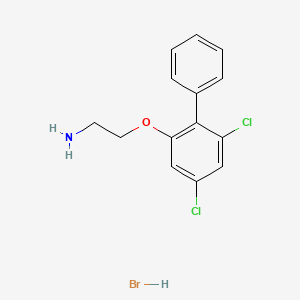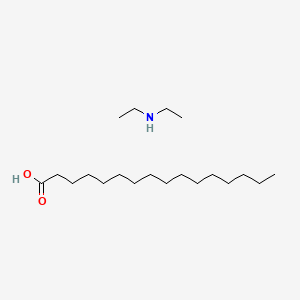
Diethylammonium palmitate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylammonium palmitate is a chemical compound with the molecular formula C20H43NO2. It is a salt formed by the reaction of diethylamine and palmitic acid. This compound is widely used in various fields, including food, cosmetics, medicine, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethylammonium palmitate can be synthesized by reacting diethylamine with palmitic acid. The reaction typically involves heating the mixture to facilitate the formation of the salt. The process can be summarized as follows:
Reactants: Diethylamine and palmitic acid.
Reaction: The reactants are mixed and heated to a specific temperature to form this compound.
Conditions: The reaction is usually carried out at elevated temperatures to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Diethylammonium palmitate undergoes various chemical reactions, including:
Acid-Base Reactions: As an amine salt, it can react with acids to form the corresponding ammonium salt and free palmitic acid.
Substitution Reactions: It can participate in substitution reactions where the diethylammonium group is replaced by other functional groups.
Common Reagents and Conditions
Acids: Hydrochloric acid, sulfuric acid.
Bases: Sodium hydroxide, potassium hydroxide.
Solvents: Organic solvents like ethanol, methanol.
Major Products Formed
The major products formed from these reactions include ammonium salts, free palmitic acid, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Diethylammonium palmitate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in the study of lipid metabolism and as a component in lipid-based drug delivery systems.
Industry: Utilized in the production of cosmetics, food additives, and industrial lubricants.
Mecanismo De Acción
The mechanism of action of diethylammonium palmitate involves its interaction with lipid membranes and proteins. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with proteins through hydrophobic and electrostatic interactions, influencing their function and stability .
Comparación Con Compuestos Similares
Similar Compounds
Diethylammonium stearate: Similar in structure but with a longer fatty acid chain.
Diethylammonium oleate: Contains an unsaturated fatty acid chain.
Diethylammonium laurate: Has a shorter fatty acid chain compared to diethylammonium palmitate
Uniqueness
This compound is unique due to its specific fatty acid chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance makes it particularly effective in applications requiring amphiphilic properties, such as in surfactants and emulsifiers .
Propiedades
Número CAS |
94405-94-4 |
|---|---|
Fórmula molecular |
C20H43NO2 |
Peso molecular |
329.6 g/mol |
Nombre IUPAC |
N-ethylethanamine;hexadecanoic acid |
InChI |
InChI=1S/C16H32O2.C4H11N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-3-5-4-2/h2-15H2,1H3,(H,17,18);5H,3-4H2,1-2H3 |
Clave InChI |
VSZRCQZFSMQWCK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)O.CCNCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



